
4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid” is a compound with the CAS Number: 1249380-28-6 . Its IUPAC name is 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid . The molecular weight of this compound is 183.21 .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including 4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13N3O2/c1-6-9-7(2)11(10-6)5-3-4-8(12)13/h3-5H2,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The density of this compound is predicted to be 1.59±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Anticancer Applications
1,2,4-triazole derivatives, including “4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid”, have shown promising results as anticancer agents . These compounds have demonstrated cytotoxic activities against various human cancer cell lines, including MCF-7, Hela, and A549 . Some of these derivatives have shown a promising cytotoxic activity lower than 12 μM against the Hela cell line .
Antimicrobial Applications
1,2,4-triazole derivatives have also been found to possess antimicrobial activities . These compounds have been synthesized and evaluated for their antimicrobial activities, with some showing good or moderate activities against the test microorganisms .
Root Growth Stimulant
Certain 1,2,4-triazol derivatives, such as CGR3, have been found to function as a root growth stimulant . These compounds promote primary root length and influence the levels of endogenous hormones (IAA, ABA, and GA3), playing an important role in controlling primary root development .
Antifungal Applications
1,2,4-triazole and 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives are reported to show a broad spectrum of biological activities such as antifungal .
Antihypertensive Applications
These compounds have also been reported to have antihypertensive properties .
Analgesic Applications
1,2,4-triazole derivatives have been found to possess analgesic properties .
Antiparasitic Applications
These compounds have also been reported to have antiparasitic properties .
Antioxidant Applications
1,2,4-triazole derivatives have been found to possess antioxidant properties .
Safety and Hazards
Direcciones Futuras
The potential of 1,2,4-triazole derivatives, including “4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid”, as anticancer agents is a promising area of research . Further studies are needed to understand the exact mechanism of action and to evaluate the safety and efficacy of these compounds in clinical settings.
Propiedades
IUPAC Name |
4-(3,5-dimethyl-1,2,4-triazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-6-9-7(2)11(10-6)5-3-4-8(12)13/h3-5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMCTAGIRAPXKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2636723.png)

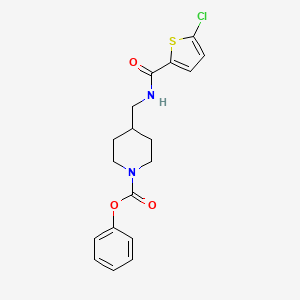
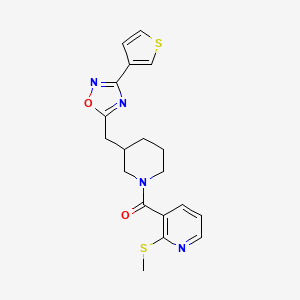
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-nitro-4-(piperidin-1-yl)benzamide](/img/structure/B2636728.png)
![1-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylprop-2-en-1-one](/img/structure/B2636729.png)
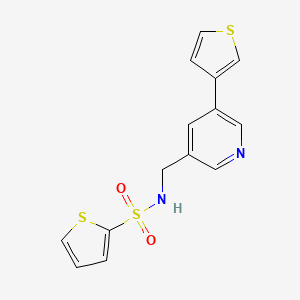
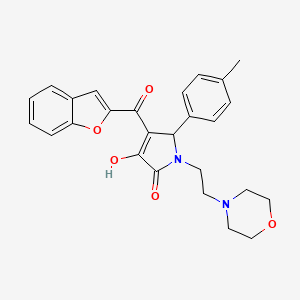

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclopentylacetamide](/img/structure/B2636740.png)
![6-(4-Chlorophenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

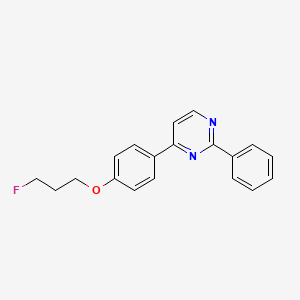
![7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2636746.png)